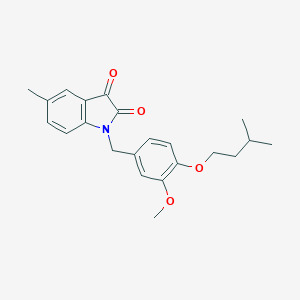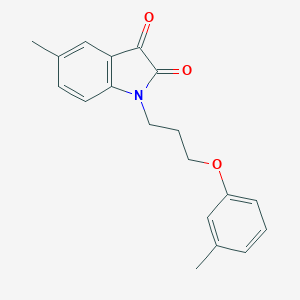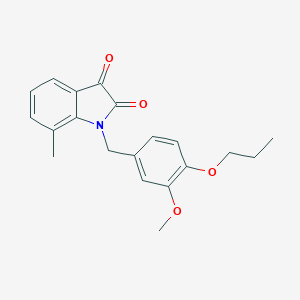![molecular formula C21H23NO3 B367211 1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione CAS No. 797780-76-8](/img/structure/B367211.png)
1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione” is a chemical compound with the molecular formula C21H23NO3 . It is a derivative of indole, a heterocyclic compound that is prevalent in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring attached to a propyl chain, which is further connected to a tert-butylphenoxy group . The exact 3D structure may require further computational or experimental analysis for confirmation.Physical And Chemical Properties Analysis
The average mass of “this compound” is 337.412 Da, and its monoisotopic mass is 337.167786 Da . More detailed physical and chemical properties may require further investigation.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Isatin Acylhydrazones with Sterically Hindered Phenolic Fragments : A study focused on the synthesis and structural determination of isatin acylhydrazones, closely related to the chemical . These compounds were synthesized via condensation reactions and characterized using NMR spectroscopy and X-ray diffraction, revealing their potential for further chemical modifications and applications in material science (Nugumanova et al., 2009).
Radical Coupling Synthesis of Indoline-2,3-diones : Another relevant study described a novel, metal-free synthesis method for indoline-2,3-diones, which are structurally similar to the compound of interest. This method involves a radical-coupling reaction, offering a straightforward approach to creating these compounds without the need for metal catalysts, highlighting their potential in green chemistry applications (Ying et al., 2017).
Potential Applications
Anticorrosion and Antibacterial Properties : Research into indole-2,3-dione derivatives has identified their applications in anticorrosion and antibacterial treatments. Specifically, one study evaluated the structure and effectiveness of a morpholinomethyl derivative of indoline-2,3-dione, demonstrating its utility in protecting metals against corrosion and inhibiting bacterial growth, suggesting applications in material preservation and antimicrobial coatings (Miao, 2014).
Chemosensor Development : Indole-2,3-diones have been investigated for their utility as chemosensors, particularly for detecting metal ions like Fe3+. These compounds exhibit significant changes in their UV-Vis absorption spectra upon binding with specific ions, indicating their potential as selective and sensitive tools for metal ion detection in environmental and biomedical contexts (Fahmi et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, altering the target’s function and leading to the observed effects .
Biochemical Pathways
Indole derivatives are known to influence a wide array of pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the compounds bind to, and the downstream effects can include a variety of cellular responses .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives have been studied, and these compounds are generally known to have good bioavailability . The specific properties of this compound may vary based on its structure and the presence of the tert-butylphenoxypropyl group.
Result of Action
Given the broad range of activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity . These changes can lead to the observed biological activities of the compound .
Propiedades
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)15-9-11-16(12-10-15)25-14-6-13-22-18-8-5-4-7-17(18)19(23)20(22)24/h4-5,7-12H,6,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPWINLYGWYVTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)





![2-{3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367160.png)